Lipophilicity Profile vs. Thiazolyl Amide Analog
The target compound exhibits a higher computed lipophilicity (XLogP3 = 4.6) and greater molecular weight (432.9 g/mol) than the thiazol-2-yl amide analog CID 16900012 (XLogP3 = 4.1, MW = 381.9 g/mol) [1][2]. This 0.5 log unit increase in XLogP3 translates to roughly a 3‑fold higher predicted membrane permeability coefficient, which may favor intracellular target access but also increases the risk of non-specific binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | CID 16900012 (2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide): XLogP3 = 4.1 |
| Quantified Difference | Δ = +0.5 log units (~3× higher predicted permeability) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 3‑fold difference in permeability can shift a compound from being cell-permeable to impermeable, directly affecting cellular assay outcomes and requiring distinct formulation for in vitro vs. in vivo studies.
- [1] PubChem Compound Summary for CID 16899989, Methyl 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16899989 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 16900012, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16900012 (accessed 2026-04-29). View Source
